molecular formula C5H8F2O2 B142399 2,2-Difluoropentanoic acid CAS No. 140126-96-1

2,2-Difluoropentanoic acid

Cat. No.: B142399
CAS No.: 140126-96-1
M. Wt: 138.11 g/mol
InChI Key: DIXONZOTEIIZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoropentanoic acid is an organic compound with the molecular formula C5H8F2O2 It is a derivative of pentanoic acid where two hydrogen atoms on the second carbon are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the fluorination of pentanoic acid derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The process may include steps such as purification and isolation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols.

Scientific Research Applications

2,2-Difluoropentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2-Difluoropentanoic acid exerts its effects involves the interaction of the fluorine atoms with biological molecules. Fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with enzymes or receptors. This can lead to inhibition or modification of specific biochemical pathways.

Comparison with Similar Compounds

  • 2,2-Difluoro-3-oxopentanoic acid
  • 2,2-Difluoro-4-pentenoic acid
  • 2,2-Difluoro-3-hydroxybutanoic acid

Comparison: 2,2-Difluoropentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other fluorinated acids may not be as effective.

Properties

IUPAC Name

2,2-difluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c1-2-3-5(6,7)4(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXONZOTEIIZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619716
Record name 2,2-Difluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140126-96-1
Record name 2,2-Difluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoropentanoic acid
Reactant of Route 2
2,2-Difluoropentanoic acid
Reactant of Route 3
Reactant of Route 3
2,2-Difluoropentanoic acid
Reactant of Route 4
2,2-Difluoropentanoic acid
Reactant of Route 5
Reactant of Route 5
2,2-Difluoropentanoic acid
Reactant of Route 6
Reactant of Route 6
2,2-Difluoropentanoic acid
Customer
Q & A

Q1: What is the role of 2,2-difluoropentanoic acid in the described research?

A1: The research paper describes a novel palladium-catalyzed three-component reaction that generates 5-aryl-2,2-difluoropentanoic acids. [] These acids are not the final target molecules but serve as crucial intermediates. The researchers further demonstrate that these intermediates can be efficiently transformed into CF2-containing tetrahydronaphthalenes through a silver-catalyzed intramolecular decarboxylative cyclization. [] Therefore, this compound derivatives play a key role in synthesizing more complex, biologically relevant molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.